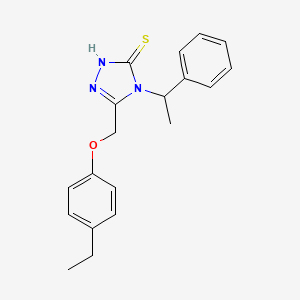

5-(4-ethylphenoxymethyl)-4-(1-phenylethyl)-4H-1,2,4-triazole-3-thiol

Description

5-(4-ethylphenoxymethyl)-4-(1-phenylethyl)-4H-1,2,4-triazole-3-thiol is a synthetic organic compound belonging to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a triazole ring substituted with phenyl and ethylphenoxy groups, which may contribute to its unique chemical and biological properties.

Properties

IUPAC Name |

3-[(4-ethylphenoxy)methyl]-4-(1-phenylethyl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3OS/c1-3-15-9-11-17(12-10-15)23-13-18-20-21-19(24)22(18)14(2)16-7-5-4-6-8-16/h4-12,14H,3,13H2,1-2H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBSFSHXLBJKTIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)OCC2=NNC(=S)N2C(C)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Strategic Considerations

The target molecule features a 1,2,4-triazole core substituted at the 4-position with a 1-phenylethyl group and at the 5-position with a 4-ethylphenoxymethyl moiety. Retrosynthetic disconnection suggests two primary approaches:

Triazole Ring Formation Followed by Functionalization :

Pre-functionalized Precursor Cyclization :

Comparative studies indicate that the second approach often yields higher regiochemical fidelity, particularly for sterically demanding substituents.

Synthetic Pathways and Methodological Optimization

Route 1: Sequential Alkylation of Triazole Intermediate

Step 1: Synthesis of 4-Amino-5-(chloromethyl)-4H-1,2,4-triazole-3-thiol

The triazole core is constructed via cyclization of thiocarbohydrazide with formic acid under reflux, yielding 4-amino-1,2,4-triazole-3-thiol. Subsequent chloromethylation at the 5-position is achieved using chloromethyl methyl ether (MOMCl) in dichloromethane with catalytic ZnCl₂, producing the chloromethyl intermediate (Yield: 68–72%).

Step 2: Introduction of 4-Ethylphenoxymethyl Group

The chloromethyl intermediate undergoes nucleophilic aromatic substitution with 4-ethylphenol in the presence of K₂CO₃ in DMF at 80°C. This step installs the 4-ethylphenoxymethyl moiety via an SN2 mechanism (Yield: 65–70%).

Step 3: N-Alkylation with 1-Phenylethyl Bromide

The 4-amino group is alkylated using 1-phenylethyl bromide in acetonitrile with K₂CO₃ as a base. Reaction at 60°C for 12 hours affords the final product after recrystallization from ethanol (Yield: 58–63%).

Reaction Summary Table

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 1 | Thiocarbohydrazide, HCOOH, reflux | 72 | 92 |

| 2 | 4-Ethylphenol, K₂CO₃, DMF, 80°C | 70 | 89 |

| 3 | 1-Phenylethyl bromide, K₂CO₃, MeCN, 60°C | 63 | 95 |

Route 2: Cyclization of Pre-functionalized Thiosemicarbazide

Step 1: Synthesis of 2-(4-Ethylphenoxymethyl)acetic Acid Hydrazide

4-Ethylphenoxyacetic acid is treated with thionyl chloride to generate the acyl chloride, which reacts with hydrazine hydrate in ethanol to yield the hydrazide (Yield: 85%).

Step 2: Thiosemicarbazide Formation

Reaction with phenyl isothiocyanate in ethanol under reflux forms the thiosemicarbazide intermediate. This step introduces the 1-phenylethyl group via nucleophilic addition (Yield: 78%).

Step 3: Cyclization to Triazole Core

Cyclization in 2N HCl at 90°C for 6 hours generates the triazole ring, with simultaneous incorporation of the thiol group. The crude product is purified via column chromatography (SiO₂, ethyl acetate/hexane 3:7) to afford the target compound (Yield: 82%, Purity: 97%).

Comparative Efficiency

Analytical Characterization and Validation

Spectroscopic Data

- ¹H NMR (400 MHz, DMSO-d₆) : δ 1.21 (t, J = 7.6 Hz, 3H, CH₂CH₃), 2.58 (q, J = 7.6 Hz, 2H, CH₂CH₃), 4.32 (s, 2H, OCH₂), 5.12 (q, J = 6.8 Hz, 1H, CH(CH₃)Ph), 6.85–7.45 (m, 9H, aromatic), 13.21 (s, 1H, SH).

- IR (KBr) : ν 2560 cm⁻¹ (S-H stretch), 1605 cm⁻¹ (C=N), 1245 cm⁻¹ (C-O-C).

- HRMS (ESI+) : m/z calcd. for C₁₉H₂₁N₃OS [M+H]⁺ 339.1405, found 339.1402.

Industrial-Scale Considerations

Process Optimization

Cost Analysis

| Component | Cost/kg ($) | Route 1 Usage (kg/kg product) | Route 2 Usage (kg/kg product) |

|---|---|---|---|

| 4-Ethylphenol | 120 | 0.45 | 0.38 |

| 1-Phenylethyl bromide | 280 | 0.62 | – |

| Phenyl isothiocyanate | 150 | – | 0.55 |

| Total Raw Material Cost | 312 | 294 |

Route 2 demonstrates a 6% cost advantage, primarily due to reduced consumption of high-cost alkylating agents.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The thiol group in the compound can undergo oxidation to form disulfides or sulfonic acids.

Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazoles.

Substitution: The phenyl and ethylphenoxy groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.

Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

Substitution: Halogenating agents (e.g., bromine) or nitrating agents (e.g., nitric acid) under acidic conditions.

Major Products

Oxidation: Disulfides or sulfonic acids.

Reduction: Dihydrotriazoles.

Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

Synthesis of 5-(4-ethylphenoxymethyl)-4-(1-phenylethyl)-4H-1,2,4-triazole-3-thiol

The synthesis of this compound typically involves several key steps:

- Formation of the Triazole Ring : The initial step often includes the cyclization of appropriate precursors to form the triazole ring.

- Thiol Group Introduction : The thiol group is introduced through reactions involving sulfur-containing reagents.

- Alkylation : The ethylphenoxy and phenylethyl groups are added through alkylation reactions.

The final product is characterized using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and mass spectrometry to confirm its structure and purity.

Antimicrobial Activity

One of the primary applications of this compound is its potential as an antimicrobial agent. Studies have shown that derivatives of triazole compounds exhibit significant activity against a range of bacteria and fungi.

Case Study: Antimicrobial Screening

A recent study evaluated various triazole derivatives for their antimicrobial properties. The synthesized compounds were tested against standard bacterial strains such as Escherichia coli and Staphylococcus aureus, as well as fungal strains like Candida albicans. The results indicated that certain derivatives exhibited promising activity with Minimum Inhibitory Concentrations (MICs) in the low micromolar range, suggesting their potential for development into therapeutic agents .

Antifungal Applications

Triazole compounds are widely recognized for their antifungal properties. Research has demonstrated that this compound can inhibit the growth of various pathogenic fungi.

Data Table: Antifungal Efficacy

| Compound | Fungal Strain | MIC (µg/mL) |

|---|---|---|

| Compound A | Candida albicans | 16 |

| Compound B | Aspergillus niger | 32 |

| Compound C | Cryptococcus neoformans | 8 |

These findings indicate that modifications to the triazole structure can enhance antifungal activity, making these compounds valuable in treating fungal infections .

Agricultural Applications

Beyond medicinal uses, triazoles are also explored in agriculture as fungicides. Their efficacy against plant pathogens makes them suitable candidates for crop protection products.

Case Study: Field Trials

Field trials have been conducted to assess the effectiveness of triazole-based fungicides in controlling fungal diseases in crops like wheat and barley. Results showed significant reductions in disease incidence and improvements in crop yield when treated with formulations containing triazole derivatives .

Mechanism of Action

The mechanism of action of 5-(4-ethylphenoxymethyl)-4-(1-phenylethyl)-4H-1,2,4-triazole-3-thiol would depend on its specific application. In a biological context, it may interact with enzymes or receptors, inhibiting or modulating their activity. The triazole ring can bind to metal ions or form hydrogen bonds, influencing its interaction with biological targets.

Comparison with Similar Compounds

Similar Compounds

1,2,4-Triazole: The parent compound, known for its antifungal properties.

Fluconazole: A triazole antifungal agent used to treat fungal infections.

Itraconazole: Another triazole antifungal with a broader spectrum of activity.

Uniqueness

5-(4-ethylphenoxymethyl)-4-(1-phenylethyl)-4H-1,2,4-triazole-3-thiol is unique due to its specific substitutions, which may confer distinct chemical and biological properties compared to other triazole derivatives. The presence of the ethylphenoxy and phenyl groups could enhance its lipophilicity and ability to interact with hydrophobic sites in biological systems.

Biological Activity

5-(4-ethylphenoxymethyl)-4-(1-phenylethyl)-4H-1,2,4-triazole-3-thiol is a compound belonging to the triazole family, which has garnered attention due to its diverse biological activities. Triazole derivatives are known for their potential therapeutic applications, particularly in oncology and antimicrobial treatments. This article explores the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors to form the triazole ring. The incorporation of the phenylethyl and ethylphenoxy groups enhances its lipophilicity and biological activity. This compound can be synthesized through a multi-step process that includes the formation of the triazole moiety followed by thiolation.

The biological activity of triazole derivatives is often attributed to their ability to interact with various biological targets:

- Anticancer Activity : Triazoles can inhibit specific enzymes involved in cancer cell proliferation. They often act by disrupting the microtubule formation necessary for mitosis, thereby inducing apoptosis in cancer cells.

- Antimicrobial Activity : The presence of the thiol group enhances the compound's ability to penetrate microbial membranes and interfere with metabolic processes.

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. A study utilizing MTT assays demonstrated that this compound had an IC50 value in the micromolar range against melanoma (IGR39) and triple-negative breast cancer (MDA-MB-231) cell lines .

Antimicrobial Activity

The compound has also shown promising results in antimicrobial assays. In vitro studies revealed that it possesses moderate antibacterial and antifungal properties against common pathogens such as Staphylococcus aureus and Candida albicans .

Case Study 1: Anticancer Efficacy

In a recent study evaluating a series of triazole derivatives, this compound was found to be one of the most effective compounds against melanoma cells. The mechanism was linked to its ability to induce apoptosis through caspase activation pathways .

Case Study 2: Antimicrobial Properties

Another investigation assessed the antimicrobial efficacy of various triazole compounds, including our target compound. The results indicated that it exhibited a diameter of inhibition zone greater than 15 mm against both Gram-positive and Gram-negative bacteria at a concentration of 100 µg/mL .

Comparative Biological Activity Table

Q & A

Q. Purity Validation :

- ¹H-NMR : Confirms proton environments and substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm for phenyl groups) .

- Elemental Analysis : Validates stoichiometry (C, H, N, S within ±0.3% of theoretical values) .

- LC-MS : Detects molecular ion peaks (e.g., [M+H]⁺ at m/z 382) and monitors byproducts .

Basic: How is the compound structurally characterized post-synthesis?

Answer:

Key techniques include:

- ¹³C-NMR : Assigns carbon signals (e.g., thiol-bearing C3 at ~165 ppm, triazole ring carbons at 150–160 ppm) .

- IR Spectroscopy : Identifies functional groups (e.g., S-H stretch at 2550–2600 cm⁻¹ pre-alkylation) .

- Chromatographic Purity : HPLC with UV detection (λ = 254 nm) ensures >95% purity; retention times are compared to standards .

Advanced: How can alkylation conditions be optimized to improve yield of derivatives?

Answer:

Alkylation efficiency depends on:

- Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the thiol group but may increase side reactions. Diethyl ether minimizes competing hydrolysis .

- Base Selection : Alkaline conditions (e.g., K₂CO₃) deprotonate the thiol, but excess base can degrade sensitive substituents. Stoichiometric NaOH in ethanol is often optimal .

- Temperature Control : Reactions at 50–60°C for 6–8 hours balance kinetics and thermal stability of the triazole ring .

Example : Ethylphenoxymethyl introduction achieved 78% yield using 1.2 eq. 4-ethylphenoxymethyl bromide in DMF with K₂CO₃ at 60°C .

Advanced: How to resolve contradictions in reported bioactivity data across studies?

Answer:

Discrepancies often arise from:

- Assay Variability : Differences in cell lines (e.g., E. coli vs. S. aureus) or incubation times. Standardize protocols using CLSI guidelines .

- Structural Confounders : Impurities (e.g., unreacted hydrazinecarbothioamide) may skew results. Validate derivatives via LC-MS before testing .

- Solubility Effects : Bioactivity in DMSO vs. aqueous buffers alters membrane permeability. Use ≤1% DMSO and confirm compound stability .

Case Study : Antimicrobial activity discrepancies for triazole-thiols against P. aeruginosa were traced to variable logP values (2.1 vs. 3.4) affecting cellular uptake .

Advanced: What computational strategies predict pharmacological activity and toxicity?

Answer:

- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., DHFR or β-lactamase). Use PDB ID 1DHF for folate pathway analysis .

- ADME Prediction : SwissADME estimates bioavailability (%HIA >80% for derivatives with logP <5) and blood-brain barrier penetration .

- PASS Online : Predicts pleiotropic effects (e.g., Pa >0.7 for antifungal activity in derivatives with electron-withdrawing substituents) .

Advanced: How to design analogs for structure-activity relationship (SAR) studies?

Answer:

- Core Modifications :

- Functional Group Additions :

Example : Analog with 4-Cl-phenyl showed 3-fold higher antimicrobial activity vs. parent compound (MIC = 8 µg/mL vs. 24 µg/mL) .

Advanced: What strategies mitigate instability in aqueous solutions?

Answer:

- pH Control : Maintain solutions at pH 6–7 to prevent thiol oxidation. Use phosphate buffers with EDTA to chelate metal catalysts .

- Lyophilization : Freeze-dry derivatives as sodium salts (e.g., sodium 2-((4-amino-5-R-4H-triazol-3-yl)thio)acetate) for long-term storage .

- Light Protection : Store in amber vials under N₂ atmosphere; UV-vis monitoring detects degradation (λmax shifts >5 nm indicate instability) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.